

Application Notes and Protocols: Bismuth Oxalate in Low-Temperature Soldering

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth oxalate*

Cat. No.: *B1617870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-temperature soldering is a critical technology in the assembly of modern electronics, particularly for thermally sensitive components and flexible substrates. The use of bismuth-tin (Sn-Bi) based alloys is well-established for this purpose, offering significantly lower reflow temperatures compared to traditional lead-free solders like Sn-Ag-Cu (SAC) alloys. A novel and promising approach in this field is the use of **bismuth oxalate** as a precursor to generate bismuth nanoparticles in-situ within the solder paste during the reflow process. This method leverages the thermal decomposition of **bismuth oxalate** at temperatures lower than the melting point of bulk bismuth, which can offer unique advantages in the formulation and performance of low-temperature solders.

These application notes provide a comprehensive overview of the use of **bismuth oxalate** in low-temperature soldering, including detailed experimental protocols for its synthesis and incorporation into solder paste, as well as characterization methods.

Principle of the Bismuth Oxalate Precursor Route

The core principle behind using **bismuth oxalate** is its ability to thermally decompose into metallic bismuth nanoparticles at temperatures between 200°C and 300°C in an inert atmosphere.^[1] This decomposition occurs in two main stages: dehydration followed by the decomposition of the anhydrous oxalate into bismuth metal and carbon dioxide gas.

The in-situ formation of bismuth nanoparticles is advantageous for several reasons:

- Lower Melting Point: The generated bismuth nanoparticles exhibit a melting point depression, melting at temperatures reportedly around 40°C lower than bulk bismuth.[2][3][4] This can further reduce the required soldering temperature.
- Enhanced Sintering: The high surface area of the nanoparticles can promote sintering activity at lower temperatures, potentially improving the metallurgical bond formation.
- Homogeneous Dispersion: Introducing bismuth via a decomposable precursor can lead to a more uniform distribution of bismuth within the solder matrix.

Data Presentation: Typical Properties of Low-Temperature Solders

The following tables summarize typical quantitative data for conventional low-temperature Sn-Bi based solders. These values can serve as a baseline for comparison when evaluating experimental solder pastes formulated with **bismuth oxalate**.

Table 1: Thermal Properties of Common Low-Temperature Solder Alloys

Solder Alloy Composition (wt.%)	Solidus Temperature (°C)	Liquidus Temperature (°C)	Peak Reflow Temperature Range (°C)
Sn42/Bi58	138	138	170 - 190
Sn42/Bi57/Ag1	139	140	170 - 190
Sn42/Bi57.6/Ag0.4	~139	~140	170 - 190
Sn-Ag-Cu (SAC305) (for comparison)	217	220	230 - 250

Table 2: Mechanical and Wetting Properties of Sn-Bi Based Solders

Property	Typical Values	Test Method
Shear Strength (on Cu substrate)	25 - 50 MPa	Die Shear Test
Wetting Angle (on Cu substrate)	30° - 55°	Sessile Drop Method
Void Percentage (BGA joints)	< 25%	X-ray Inspection

Note: The properties of solder joints are highly dependent on the flux used, substrate finish, reflow profile, and component type.

Experimental Protocols

The following are detailed methodologies for the synthesis of **bismuth oxalate** and its application in an experimental solder paste, followed by characterization of the resulting solder joints.

Protocol 1: Synthesis of Bismuth Oxalate **(Bi₂(C₂O₄)₃·7H₂O)**

This protocol is based on chemical precipitation from bismuth nitrate and oxalic acid solutions.

[2]

Materials:

- Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
- Nitric acid (HNO₃), concentrated
- Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
- Deionized water
- Filtration apparatus (e.g., Büchner funnel and flask)
- pH meter

- Magnetic stirrer and stir bar
- Drying oven or desiccator

Procedure:

- Prepare Bismuth Nitrate Solution: Dissolve bismuth (III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis. A typical concentration is 0.2 M $\text{Bi}(\text{NO}_3)_3$.
- Prepare Oxalic Acid Solution: Prepare a 0.3 M solution of oxalic acid dihydrate in deionized water.
- Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the oxalic acid solution. A white precipitate of **bismuth oxalate** will form immediately.
- pH Control: Monitor the pH of the solution. For the formation of $\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$, the pH should be maintained below 1.0.[3]
- Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to fully form and age.
- Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents and excess acid.
- Drying: Dry the collected **bismuth oxalate** powder in a desiccator at room temperature or in a low-temperature oven (e.g., 40-50°C) to a constant weight.
- Storage: Store the dried **bismuth oxalate** powder in a sealed container at a low temperature (e.g., 5°C) to prevent partial dehydration.[1]

Protocol 2: Formulation of Experimental Solder Paste with Bismuth Oxalate

Materials:

- Sn-based solder powder (e.g., Sn42/Bi58 or a pure Sn powder, Type 4 or Type 5 particle size is recommended for fine pitch applications)
- Synthesized **bismuth oxalate** powder
- Solder paste flux (a no-clean, low-temperature flux is recommended)
- Spatula
- Mixing container
- Planetary centrifugal mixer (optional, but recommended for homogeneity)

Procedure:

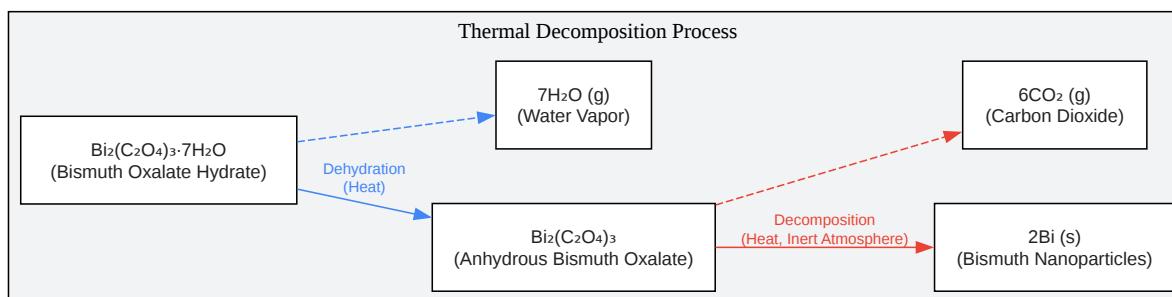
- Determine Composition: The optimal weight percentage of **bismuth oxalate** is a key experimental variable. A starting point for investigation could be in the range of 1-10 wt.% of the total metal content.
- Weighing: Accurately weigh the solder powder, **bismuth oxalate** powder, and flux. A typical metal-to-flux ratio by weight for solder paste is between 85:15 and 91:9.
- Mixing:
 - In a suitable container, first, manually blend the solder powder and the **bismuth oxalate** powder until a visually homogeneous mixture is achieved.
 - Gradually add the flux to the powder mixture.
 - Mix thoroughly using a spatula or a planetary centrifugal mixer until a smooth, uniform paste is formed. The consistency should be suitable for stencil printing or dispensing.

Protocol 3: Solder Joint Formation and Characterization

Materials and Equipment:

- Experimental solder paste
- Test vehicle (e.g., printed circuit board with copper pads)

- Surface mount components
- Stencil printer
- Pick-and-place machine (or manual placement)
- Reflow oven with a nitrogen atmosphere option
- X-ray inspection system
- Shear tester
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- Wetting balance or contact angle goniometer


Procedure:

- Solder Paste Printing: Use a stencil printer to deposit the experimental solder paste onto the pads of the test vehicle.
- Component Placement: Place the surface mount components onto the solder paste deposits.
- Reflow Soldering:
 - Process the assembly in a reflow oven, preferably with a nitrogen atmosphere to ensure the complete decomposition of **bismuth oxalate** to bismuth metal.
 - The reflow profile will need to be optimized. A suggested starting profile would be a ramp-soak-spike profile with a peak temperature in the range of 170-190°C. The soak period can be used to facilitate the decomposition of the **bismuth oxalate** before the main solder alloy melts.
- Post-Reflow Inspection and Characterization:
 - Void Analysis: Use an X-ray inspection system to determine the percentage of voids in the solder joints.

- Shear Strength Testing: Measure the shear strength of the solder joints using a die shear tester.
- Wetting Analysis: Assess the wettability by measuring the contact angle of the solder on the pads using a goniometer or by evaluating the spreading area.
- Microstructural Analysis: Prepare cross-sections of the solder joints and analyze the microstructure using SEM. Use EDS to confirm the distribution of bismuth and the formation of intermetallic compounds (IMCs).

Visualizations

Diagram 1: Bismuth Oxalate Thermal Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Thermal decomposition of hydrated **bismuth oxalate** to form bismuth nanoparticles.

Diagram 2: Experimental Workflow for Solder Paste Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of experimental solder paste with **bismuth oxalate**.

Conclusion

The use of **bismuth oxalate** as a precursor for generating bismuth nanoparticles in-situ represents a promising frontier in the development of advanced low-temperature solders. This approach has the potential to further reduce soldering temperatures and enhance solder joint properties. The protocols and data presented here provide a solid foundation for researchers to explore this innovative application. Further experimental work is necessary to fully quantify the performance benefits and to optimize the formulation and processing parameters for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. old.joam.inoe.ro [old.joam.inoe.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Bismuth Oxalate in Low-Temperature Soldering]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617870#application-of-bismuth-oxalate-in-low-temperature-soldering\]](https://www.benchchem.com/product/b1617870#application-of-bismuth-oxalate-in-low-temperature-soldering)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com